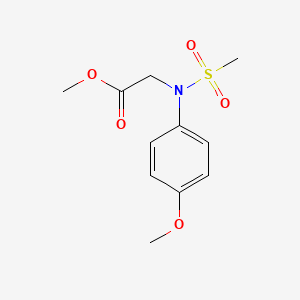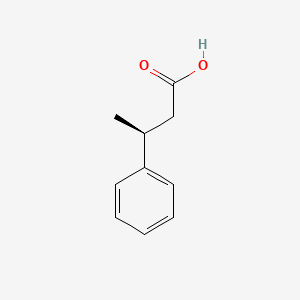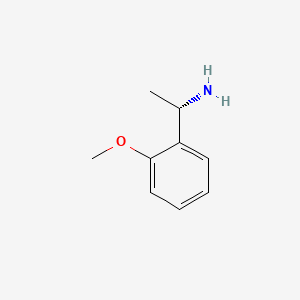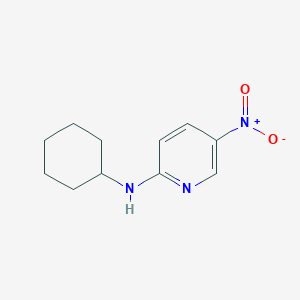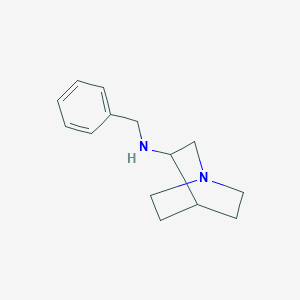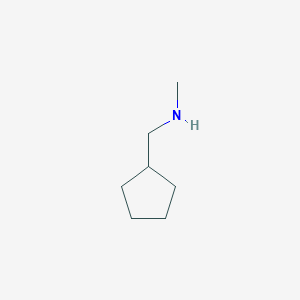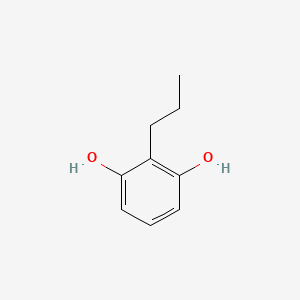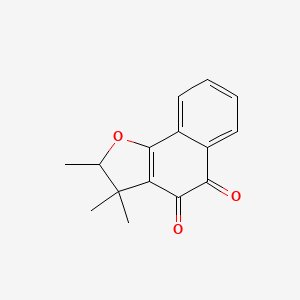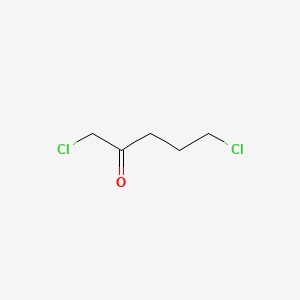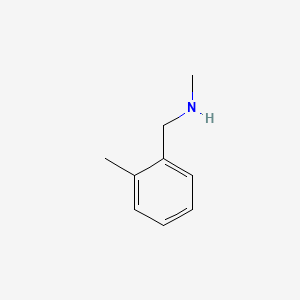
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate
描述
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate: is a chemical compound with the molecular formula C11H14ClN3O4 and a molecular weight of 287.70 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a chlorine atom at the 4-position and two diethyl carbamate groups at the 2- and 6-positions of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate typically involves the reaction of 4-chloropyridine-2,6-dicarboxylic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques .
化学反应分析
Types of Reactions: Diethyl (4-chloropyridine-2,6-diyl)dicarbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate groups can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and reduction: The pyridine ring can undergo oxidation to form N-oxides or reduction to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or alcoholic solvents.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products:
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Hydrolysis: Diethylamine and 4-chloropyridine-2,6-dicarboxylic acid.
Oxidation and reduction: Pyridine N-oxides or dihydropyridine derivatives.
科学研究应用
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of agrochemicals, pharmaceuticals, and dyes.
作用机制
The mechanism of action of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or biological macromolecules, thereby influencing their activity. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects .
相似化合物的比较
Dimethyl (4-chloropyridine-2,6-diyl)dicarbamate: Similar structure but with methyl groups instead of ethyl groups.
Diethyl (4-bromopyridine-2,6-diyl)dicarbamate: Similar structure but with a bromine atom instead of a chlorine atom.
Diethyl (4-fluoropyridine-2,6-diyl)dicarbamate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness: Diethyl (4-chloropyridine-2,6-diyl)dicarbamate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The diethyl carbamate groups also contribute to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWOONWQPJJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980041 | |
| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63708-78-1 | |
| Record name | NSC167904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 63708-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




